(E)-oct-4-en-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Role as a Semiochemical:

cis-4-Octenol is a volatile organic compound (VOC) found in various natural sources, including plants, fungi, and insects. It plays a crucial role as a semiochemical, meaning it functions as a chemical messenger in communication between organisms [].

Insect-Plant Interactions

Studies have shown that cis-4-octenol attracts several insect species, including herbivores and their natural enemies. Plants can emit cis-4-octenol in response to herbivore damage, attracting predatory insects like ladybugs that help control pest populations []. Conversely, some herbivores, like certain caterpillars, exploit this communication system by mimicking the compound to manipulate their predators.

Microbial Communication

Research suggests that cis-4-octenol might also play a role in communication between microbes. Some studies have shown that certain bacteria can produce and respond to cis-4-octenol, potentially influencing their behavior and interactions with other organisms.

Applications in Agricultural Research:

Due to its role in insect-plant interactions, cis-4-octenol holds potential applications in various agricultural research areas:

Pest Management

Researchers are exploring the use of cis-4-octenol in developing novel pest control strategies. The compound could be used as an attractant in traps to monitor or lure and eliminate specific insect pests. Additionally, it might be employed to disrupt communication between herbivores and their predators, potentially reducing crop damage.

Pollination Enhancement

Studies have shown that cis-4-octenol can attract certain beneficial insects like pollinators, including bees and hoverflies. This knowledge can be utilized in developing strategies to enhance pollination in agricultural settings, thereby improving crop yields and quality.

Research in Other Fields:

Beyond agriculture, cis-4-octenol is being investigated in other scientific disciplines:

Ecological Studies

Researchers use cis-4-octenol in ecological studies to understand insect behavior and their interactions within ecosystems. The compound can be employed to study insect diversity, population dynamics, and foraging patterns.

Medical Entomology

Research is exploring the potential applications of cis-4-octenol in the field of medical entomology. The compound might be used to develop tools for monitoring and controlling disease-carrying insects, such as mosquitoes, contributing to public health initiatives.

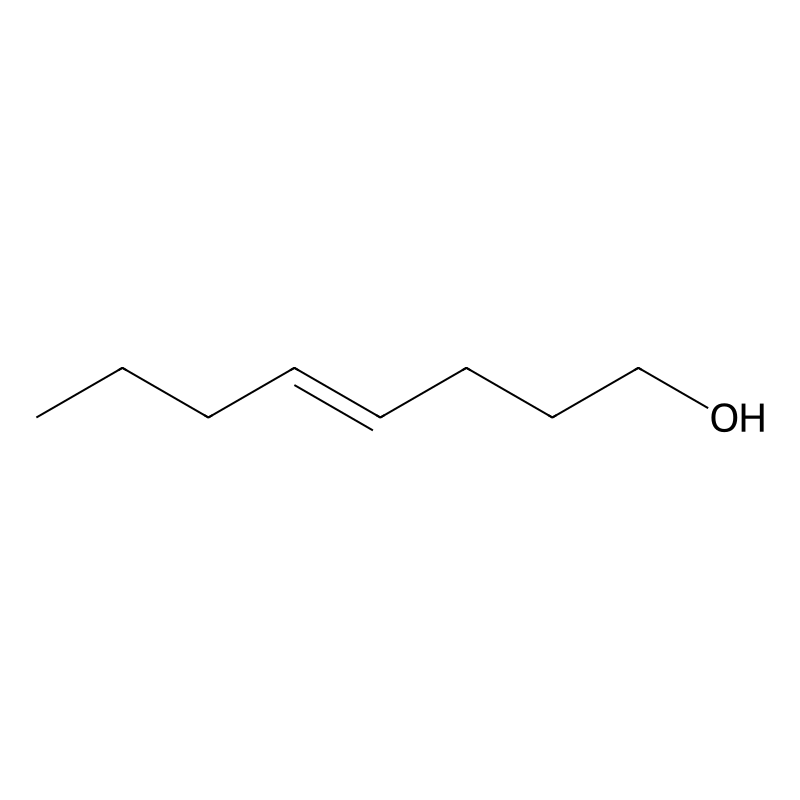

(E)-oct-4-en-1-ol is an organic compound with the molecular formula CHO. It features a double bond between the fourth and fifth carbon atoms in its chain, making it an alkene, and contains a hydroxyl group (-OH), classifying it as an alcohol. The compound's structure can be represented as follows:

textH H H H | | | |H--C--C==C--C--C--C--OH | | H H

This compound is notable for its (E) configuration, indicating that the higher priority substituents on the double bond are on opposite sides. It is found in various natural products and has applications in fragrance and flavor industries due to its pleasant odor.

- Dehydration: When treated with strong acids, such as sulfuric acid, (E)-oct-4-en-1-ol can undergo dehydration to form oct-4-ene. This reaction is typically an elimination reaction where water is removed:

- Hydrogenation: The double bond can be hydrogenated to form octan-1-ol when treated with hydrogen gas in the presence of a catalyst:

- .

- Oxidation: (E)-oct-4-en-1-ol can be oxidized to form ketones or aldehydes depending on the conditions used.

Several methods exist for synthesizing (E)-oct-4-en-1-ol:

- Alkene Hydroboration-Oxidation: Starting from an appropriate alkene, hydroboration followed by oxidation can yield (E)-oct-4-en-1-ol.

- Reduction of Octenal: Octenal can be reduced using lithium aluminum hydride or sodium borohydride to produce the corresponding alcohol.

- Elimination Reactions: Alcohols can be dehydrated under acidic conditions to yield alkenes, which may then be further functionalized to obtain (E)-oct-4-en-1-ol .

(E)-oct-4-en-1-ol is primarily used in:

- Fragrance Industry: Its pleasant scent makes it a valuable component in perfumes and scented products.

- Flavoring Agent: It is used as a flavoring agent in food products due to its aromatic properties.

- Chemical Intermediate: The compound serves as a precursor for various chemical syntheses in organic chemistry.

Research has indicated that (E)-oct-4-en-1-ol interacts with olfactory receptors, which is crucial for its application in perfumery and flavoring. Studies involving receptor binding assays have shown that it can activate certain pathways related to scent perception.

Similar Compounds: Comparison

Several compounds share structural similarities with (E)-oct-4-en-1-ol. Here are some comparable compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Octan-1-ol | Primary Alcohol | Straight-chain alcohol with no double bond. |

| 3-Octen-1-ol | Alkene Alcohol | Contains a double bond at a different position. |

| (Z)-oct-4-en-1-ol | Geometric Isomer | Similar structure but different stereochemistry. |

| Octanal | Aldehyde | Related carbon chain but lacks hydroxyl group. |

The uniqueness of (E)-oct-4-en-1-ol lies in its specific configuration and functional group combination, which contribute to its distinctive scent and potential biological activities .

Infrared Spectral Signatures of Conjugated Alcohol Systems

The infrared spectrum of (E)-oct-4-en-1-ol displays characteristic absorptions that reflect the presence of both the primary alcohol functionality and the conjugated alkene system. The hydroxyl group exhibits a broad, intense absorption between 3200-3600 cm⁻¹, consistent with hydrogen-bonded alcohol stretching vibrations [1] [2]. This broad profile results from the formation of intermolecular hydrogen bonds between adjacent alcohol molecules, which creates a distribution of slightly different OH bond environments and corresponding vibrational frequencies.

The aliphatic carbon-hydrogen stretching vibrations manifest as strong absorptions in the 2850-3000 cm⁻¹ region [3] [4]. These peaks arise from the asymmetric and symmetric stretching modes of the methyl and methylene groups present in the octyl chain. The vinyl carbon-carbon double bond produces a characteristic medium-intensity absorption between 1640-1680 cm⁻¹ [5] [6], which is diagnostic for the presence of the alkene functionality.

The carbon-oxygen single bond of the alcohol group generates a strong absorption in the 1050-1260 cm⁻¹ region [2] [7]. This C-O stretching frequency is influenced by the electronegativity of the oxygen atom, which withdraws electron density from the carbon-oxygen bond and affects the vibrational energy. Additional absorptions in the 1350-1470 cm⁻¹ range correspond to methylene scissoring and rocking modes [4] [8], while the out-of-plane bending vibrations of the vinyl hydrogen atoms appear between 650-1000 cm⁻¹ [5].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H stretch (alcohol) | 3200-3600 | Strong, broad | Hydrogen-bonded OH stretch |

| C-H stretch (alkyl) | 2850-3000 | Strong | Aliphatic C-H vibrations |

| C=C stretch (alkene) | 1640-1680 | Medium | Vinyl C=C stretch |

| C-O stretch (alcohol) | 1050-1260 | Strong | C-O bond stretch |

| C-H bend (alkyl) | 1350-1470 | Medium | CH₂ scissoring/rocking |

| C=C-H bend (alkene) | 650-1000 | Medium | Out-of-plane bending |

Nuclear Magnetic Resonance Characterization Techniques

¹H Nuclear Magnetic Resonance Coupling Patterns in Allylic Alcohol Systems

The proton nuclear magnetic resonance spectrum of (E)-oct-4-en-1-ol reveals complex coupling patterns that provide detailed structural information about the molecule. The vinyl protons, positioned at the 4 and 5 carbon atoms, exhibit characteristic chemical shifts in the 5.2-5.8 ppm region [9] [5]. These protons are significantly deshielded due to the anisotropic effect of the carbon-carbon double bond, where the circulation of π electrons creates a magnetic field that reinforces the external magnetic field in the regions occupied by the vinyl protons.

The coupling constants between vinyl protons depend critically on their geometric relationship. For the trans configuration in (E)-oct-4-en-1-ol, the coupling constant between the vinyl protons typically ranges from 11-18 Hz, with a characteristic value near 16 Hz [5] [6]. This large coupling constant is diagnostic for the trans relationship and results from the optimal orbital overlap for spin-spin coupling transmission through the π system when the protons are positioned on opposite sides of the double bond.

The allylic protons, located on the carbon atom adjacent to the double bond (C-3), display chemical shifts in the 2.0-2.5 ppm region [10] [11]. These protons exhibit allylic coupling to the vinyl protons with coupling constants typically ranging from 0.5-3.0 Hz [9] [12]. This long-range coupling occurs through the σ-π orbital interaction mechanism, where the sigma bond connecting the allylic carbon to the double bond system enables the transmission of spin information across four bonds.

The methylene protons adjacent to the hydroxyl group (C-1) appear as a characteristic triplet in the 3.4-4.5 ppm region [2] [7]. The deshielding effect of the electronegative oxygen atom causes these protons to resonate at lower field compared to typical alkyl protons. The triplet multiplicity results from coupling to the two equivalent protons on the adjacent methylene carbon (C-2), with a coupling constant of approximately 6-8 Hz [13] [14].

| Coupling Type | J Value (Hz) | Typical Value (Hz) | Description |

|---|---|---|---|

| Trans vicinal (alkene) | 11-18 | 16 | Trans protons across C=C |

| Cis vicinal (alkene) | 6-14 | 10 | Cis protons across C=C |

| Geminal (alkene) | 0-3 | 2 | Protons on same C=C |

| Allylic (4J) | 0.5-3.0 | 2 | Across C-C-C=C system |

| Vicinal (alkyl) | 6-8 | 7 | Adjacent CH₂-CH₂ |

| Geminal (alkyl) | 10-15 | 12 | Non-equivalent CH₂ |

¹³C Nuclear Magnetic Resonance Chemical Shift Analysis

The carbon-13 nuclear magnetic resonance spectrum of (E)-oct-4-en-1-ol provides direct information about the carbon skeleton and the electronic environment of each carbon atom. The carbon bearing the hydroxyl group (C-1) appears in the characteristic alcohol region at approximately 62 ppm [15] [16]. This significant downfield shift reflects the electron-withdrawing effect of the oxygen atom, which removes electron density from the carbon nucleus and reduces its shielding from the external magnetic field.

The vinyl carbons (C-4 and C-5) resonate in the 115-140 ppm region [15] [17], typical for sp² hybridized carbons in alkene systems. The specific chemical shifts within this range depend on the substitution pattern and the electronic effects of adjacent groups. The carbon atoms in the aliphatic chain exhibit chemical shifts that correlate with their degree of substitution and proximity to the functional groups.

Primary carbon atoms (CH₃) typically appear in the 10-25 ppm range [18] [19], while secondary carbons (CH₂) resonate between 16-30 ppm. The allylic carbon (C-3) shows a characteristic shift in the 20-40 ppm region [15] [16], reflecting the influence of the adjacent double bond system. This position experiences a moderate deshielding effect due to the π system, but the magnitude is less pronounced than that observed for the vinyl carbons themselves.

The carbon-13 chemical shifts in (E)-oct-4-en-1-ol can be predicted using empirical increment systems that account for the additive effects of different functional groups and structural features [20]. The electron-withdrawing nature of the hydroxyl group affects not only the directly bonded carbon but also exhibits measurable effects on carbons at the β and γ positions through inductive mechanisms.

| Carbon Type | Chemical Shift Range (ppm) | Typical Value (ppm) | Environment |

|---|---|---|---|

| Alkyl CH₃ | 10-25 | 14 | Terminal methyl |

| Alkyl CH₂ | 16-30 | 22 | Methylene chain |

| Alkyl CH | 25-40 | 32 | Tertiary carbon |

| Alkene CH (vinyl) | 115-140 | 130 | Vinyl proton carbon |

| Alkene CH₂ (vinyl) | 115-140 | 128 | Terminal vinyl carbon |

| C-OH (alcohol) | 50-80 | 62 | Carbinol carbon |

| C-C=C (allylic) | 20-40 | 30 | Allylic carbon |

Mass Spectrometric Fragmentation Patterns

The mass spectrum of (E)-oct-4-en-1-ol exhibits characteristic fragmentation patterns that provide valuable structural information for compound identification. The molecular ion peak appears at m/z 128, corresponding to the molecular formula C₈H₁₆O, though this peak typically shows weak intensity due to the relatively low stability of the molecular ion radical [21] [22].

The most prominent fragmentation pathway involves the loss of water (18 mass units) from the molecular ion, producing a fragment at m/z 110 [21] [22]. This dehydration process is characteristic of alcohols and occurs through a concerted mechanism involving the elimination of the hydroxyl group and an adjacent hydrogen atom. The resulting fragment represents an alkene radical cation that is stabilized by the conjugated π system.

Alpha cleavage represents another significant fragmentation pathway, involving the breaking of the carbon-carbon bond adjacent to the oxygen-bearing carbon [21] [22]. This process results in the loss of the CH₂OH group (31 mass units) and produces a fragment at m/z 97. The alpha cleavage mechanism is particularly favorable for primary alcohols because it generates a relatively stable alkyl radical.

Lower mass fragments at m/z 69, 55, and 41 arise from further decomposition of the initial fragmentation products [23] [24]. The fragment at m/z 55 corresponds to a C₄H₇⁺ ion, which can be formed through the loss of the terminal portion of the alkyl chain. The base peak at m/z 41 represents the allyl cation (C₃H₅⁺), a particularly stable fragment that is commonly observed in the mass spectra of compounds containing allylic systems.

| Fragment Ion (m/z) | Relative Intensity | Fragmentation Pathway | Significance |

|---|---|---|---|

| 128 (M⁺) | Weak | Molecular ion | Parent peak |

| 110 (M-18) | Medium | Loss of H₂O | Dehydration |

| 97 (M-31) | Strong | Loss of CH₂OH | Alpha cleavage |

| 82 (M-46) | Medium | Loss of CH₂=CHOH | Extended dehydration |

| 69 | Medium | C₅H₉⁺ | Alkyl fragment |

| 55 | Strong | C₄H₇⁺ | Allylic fragment |

| 41 | Strong | C₃H₅⁺ | Allyl cation |

The fragmentation pattern of (E)-oct-4-en-1-ol reflects the combined influence of the alcohol and alkene functionalities on the stability and reactivity of the molecular ion and its fragments. The presence of the double bond system provides additional stabilization through resonance effects, while the alcohol group facilitates characteristic elimination reactions that are diagnostic for this structural class.

XLogP3

Use Classification

Flavoring Agents -> JECFA Flavorings Index